4,6-Dichloropyrimidine-2-carbonitrile
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Overview
Description
4,6-Dichloropyrimidine-2-carbonitrile is a chemical compound with the molecular formula C5HCl2N3 and a molecular weight of 173.99 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .
Synthesis Analysis
A robust, safe, and scalable process for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile has been described . All of the intermediates in the process are storable under normal conditions . Significant process safety evaluation was undertaken in this route .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic compound. The pyrimidine ring in this compound is substituted with two chlorine atoms at the 4th and 6th positions and a carbonitrile group at the 2nd position .Chemical Reactions Analysis
The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring which makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 327.6±45.0 °C and its density is predicted to be 1.60±0.1 g/cm3 . The pKa value is predicted to be -8.95±0.30 .Scientific Research Applications
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
4,6-Dichloropyrimidine-2-carbonitrile is used in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which show promise in antibacterial activities. These derivatives are created through a one-pot, three-component reaction, demonstrating an environmentally friendly approach to compound synthesis (Rostamizadeh et al., 2013).
Antitumor and Antimicrobial Applications
Another significant application is in the development of new thiopyrimidine analogues, which have shown in-vitro antitumor activity against leukemia and antibacterial activity against various strains including Staphylococcus aureus (Taher & Helwa, 2012).
Ferroelectric and Magnetic Behavior
This compound derivatives have been used in forming complexes exhibiting ferroelectric behavior and magnetic characteristics. This application is particularly intriguing in the field of material sciences (Sengupta & Mukherjee, 2010).
Antimicrobial Evaluation of Pyrimidine Derivatives
This compound is also integral in synthesizing various pyrimidine derivatives with potential antimicrobial activities, indicating its utility in creating new antibiotics or antifungal agents (Abdelghani et al., 2017).
Safe and Scalable Synthesis
Its role in developing a safe, scalable synthesis process is noteworthy, indicating its importance in industrial applications and large-scale production (Zhang et al., 2018).
Spectroscopic and Computational Studies
Spectroscopic and computational studies of chloropyrimidine derivatives, including this compound, enhance understanding of their structural and spectral characteristics, which is crucial in various scientific analyses (Gupta et al., 2006).
Mechanism of Action
Target of Action
They are components of the pyrimidine nucleotides cytosine ©, thymine (T), and uracil (U) and vitamin B1 (thiamine) . Pyrimidines are also present in many drugs such as the CNS depressant phenobarbital, the anticancer drug fluorouracil, and the antibacterial trimethoprim .
Mode of Action
It’s known that the compound can undergo nucleophilic displacement of the 4,6-chlorine atoms . This displacement is followed by oxidation of the sulfide group to sulfone, its displacement by cyanide, and chlorination at the pyrimidine C5 position with NCS .
Pharmacokinetics
It’s predicted to have high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .
Action Environment
The action of 4,6-Dichloropyrimidine-2-carbonitrile can be influenced by environmental factors. For instance, it’s recommended to store the compound under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and atmospheric conditions.
Safety and Hazards
4,6-Dichloropyrimidine-2-carbonitrile is labeled with the GHS07 symbol indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using this product only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Future Directions
There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . This opens up possibilities for the development of new compounds with potential applications in various fields.
Properties
IUPAC Name |
4,6-dichloropyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3/c6-3-1-4(7)10-5(2-8)9-3/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTRWPGRAQQDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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